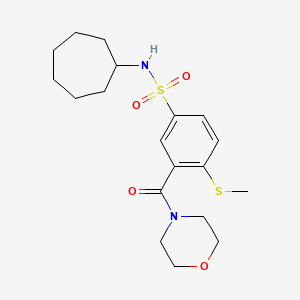
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
説明
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide (CMC-544) is a small molecule drug that has been developed for the treatment of cancer. It is a member of the sulfonamide family of compounds and has been shown to have potent anti-tumor activity in preclinical studies.
作用機序
The mechanism of action of N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the binding of the compound to CD22, a cell surface protein that is expressed on the surface of B cells. CD22 is involved in the regulation of B cell activation and differentiation, and its expression is upregulated in many types of B cell malignancies. This compound binds to CD22 and induces internalization of the receptor, leading to the release of cytotoxic agents that kill the cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It induces apoptosis, or programmed cell death, in cancer cells and inhibits cell proliferation. In addition, this compound has been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that supply nutrients to the tumor.
実験室実験の利点と制限
One of the main advantages of N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is its potent anti-tumor activity against a variety of cancer cell lines. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. In addition, this compound has been shown to have limited efficacy against some types of cancer, such as pancreatic cancer.
将来の方向性
There are several future directions for research on N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of focus is the development of combination therapies that can enhance its anti-tumor activity. Another area of focus is the development of new formulations that can improve its pharmacokinetic properties and increase its efficacy. Finally, there is a need for further research to identify biomarkers that can predict response to this compound and to identify patients who are most likely to benefit from treatment with this compound.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has potent anti-tumor activity against a variety of cancer cell lines. Its mechanism of action involves the binding of the compound to CD22, a cell surface protein that is expressed on the surface of B cells. This compound has been shown to have a number of biochemical and physiological effects on cancer cells, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on this compound, including the development of combination therapies and new formulations, and the identification of biomarkers that can predict response to treatment.
科学的研究の応用
N-cycloheptyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, this compound has been shown to have a synergistic effect when combined with other anti-cancer agents, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-cycloheptyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S2/c1-26-18-9-8-16(14-17(18)19(22)21-10-12-25-13-11-21)27(23,24)20-15-6-4-2-3-5-7-15/h8-9,14-15,20H,2-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUOZSGAKQVLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCCC2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(3-methylphenyl)propyl]-N'-phenylurea](/img/structure/B4723111.png)

![N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4723134.png)
![2-(4-methoxyphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4723147.png)
![4-methoxy-3-[(propylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4723150.png)
![3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4723155.png)
![4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide](/img/structure/B4723156.png)
![N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B4723157.png)
amino]benzamide](/img/structure/B4723159.png)
![2-{4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4723160.png)
![1-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-naphthyl 4-methylbenzenesulfonate](/img/structure/B4723163.png)
![N-(1-benzyl-1H-benzimidazol-2-yl)-3-[4-(difluoromethoxy)phenyl]acrylamide](/img/structure/B4723164.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B4723166.png)
![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4723184.png)
